molecular formula C7H10N2O2 B13315955 5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole

5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole

Cat. No.: B13315955
M. Wt: 154.17 g/mol
InChI Key: ZXQQCZKDZITFQF-UHFFFAOYSA-N
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Description

5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole is a heterocyclic compound that features both an azetidine and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole typically involves the reaction of azetidine derivatives with oxazole precursors. One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of azetidine derivatives.

Scientific Research Applications

5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole involves its interaction with specific molecular targets. The azetidine ring is known for its strain-driven reactivity, which allows it to interact with various biological molecules. The oxazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole is unique due to the combination of the azetidine and oxazole rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

5-(azetidin-3-yloxymethyl)-1,2-oxazole

InChI

InChI=1S/C7H10N2O2/c1-2-9-11-6(1)5-10-7-3-8-4-7/h1-2,7-8H,3-5H2

InChI Key

ZXQQCZKDZITFQF-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=CC=NO2

Origin of Product

United States

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